(1S)-spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine
Description
(1S)-Spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine is a chiral spirocyclic compound featuring a fused indene-piperidine scaffold. Its dihydroindene moiety provides rigidity, while the piperidine ring introduces conformational flexibility. It is commercially available as a dihydrochloride salt (CAS: 2306254-23-7) with ≥97% purity and is stored at 2–8°C for stability .
Properties
IUPAC Name |
(1S)-spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c14-12-11-4-2-1-3-10(11)9-13(12)5-7-15-8-6-13/h1-4,12,15H,5-9,14H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOKMILZEVKNEA-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=CC=CC=C3C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC12CC3=CC=CC=C3[C@H]2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Cyclization Strategies
Reductive cyclization represents one of the fundamental approaches to construct the spirocyclic framework of (1S)-spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine. This method typically involves a precursor containing both the indene and piperidine moieties that undergo intramolecular cyclization under reducing conditions. The most common reducing agents employed in these transformations include lithium aluminum hydride (LAH) and sodium borohydride, with the choice of solvent playing a crucial role in determining reaction efficiency and stereoselectivity.
A prominent synthetic pathway involves the reductive cyclization of 4-cyano or 4-imino derivatives of appropriately substituted piperidines. This approach mirrors the methodology documented for structurally related spiro compounds, wherein lithium aluminum hydride serves as both cyclizing and reducing agent in solvents such as 1,2-dimethoxyethane or tetrahydrofuran. The reaction typically proceeds at temperatures ranging from ambient to reflux conditions, with reaction times varying from 16 to 64 hours depending on substrate complexity.
Metal-Mediated Coupling Reactions
Metal-mediated coupling reactions provide versatile routes to construct the spirocyclic framework. Particularly, Grignard reagents have demonstrated considerable utility in this context. The general synthetic scheme involves treating a cyano-substituted precursor with an alkylmagnesium halide (R'MgY, where Y represents Br or Cl) to form an intermediate that subsequently undergoes cyclization. This approach facilitates the construction of the spirocyclic core while simultaneously introducing substitution at strategic positions.
For synthesis involving fluorinated precursors, copper-catalyzed transformations have proven effective. A representative protocol involves:
- Generation of a Grignard reagent from an appropriate aryl halide
- Addition of catalytic copper(I) complexes such as copper(I) bromide dimethyl sulfide
- Introduction of an epoxide-containing piperidine derivative
- Subsequent manipulation of functional groups to establish the spirocyclic framework
This approach is particularly valuable for the preparation of fluorinated analogs of this compound, which may possess distinct physicochemical and pharmacological properties.
Stereoselective Synthesis Strategies
Asymmetric Induction Methodologies
Achieving the (1S) stereochemistry at the C-1 position represents a central challenge in the synthesis of this compound. Several strategies have been developed to address this stereoselective challenge:
Table 1. Approaches for Stereoselective Synthesis of (1S)-Configured Amines
The utilization of tert-butylsulfinyl groups as chiral auxiliaries has proven particularly effective for the stereoselective introduction of the amine functionality. This approach involves the formation of a chiral imine, followed by diastereoselective reduction to afford the desired (1S) stereochemistry.
Stereoselective Reduction Approaches
The stereoselective reduction of prochiral ketones represents another viable approach for establishing the requisite stereochemistry. This strategy typically involves:
- Preparation of a spirocyclic ketone intermediate
- Conversion to an oxime or imine derivative
- Stereoselective reduction using chiral reducing agents
- Subsequent functional group transformations to establish the primary amine
The selection of the reducing agent and reaction conditions critically influences the stereochemical outcome. For instance, the Corey-Bakshi-Shibata (CBS) reduction has demonstrated high stereoselectivity in related systems.
Specific Synthetic Routes to this compound
Synthesis via Protected Intermediates
A practical synthetic route to this compound involves the preparation and subsequent deprotection of N-protected derivatives. This approach proceeds through the following key steps:
- Construction of the spirocyclic core via one of the methodologies described in section 1
- Introduction of the amine functionality with appropriate stereochemistry
- Protection of the amine using groups such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz)
- Further manipulations of the protected intermediate
- Final deprotection to afford the target compound
A specific example involves the synthesis of a fluorinated analog, (S)-6-fluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1-amine, which serves as a useful model for the preparation of the non-fluorinated target.
Silicon-Mediated Approaches
Silicon-based methodologies offer versatile routes to spirocyclic systems. A representative approach proceeds through the following sequence:
- Silicon etherification of 2,3-dihydroindan-1-one with iodine salt, organic base, and alkyl chlorosilane in acetonitrile
- Deprotonation of the resulting enol silyl ether with a suitable base
- Alkylation with N-protected bis(dichloroethylamine)
- Removal of the silyl group under appropriate conditions
- Further functional group manipulations to introduce the amine functionality with the desired stereochemistry
The advantage of this approach lies in its versatility and compatibility with various functional groups, allowing for the introduction of substituents at different positions of the spirocyclic framework.
Direct Transformation of Preformed Spirocycles
Another approach involves the direct functionalization of preformed spirocyclic compounds. This methodology typically involves:
- Preparation of spiro[1,3-dihydroindene-2,4'-piperidine] via established methods
- Functionalization at the C-1 position through various strategies, such as:
- Bromination followed by azide displacement and reduction
- Direct amination using metal-catalyzed C-H activation
- Oxidation to a ketone followed by reductive amination
This approach offers advantages in terms of convergence and potentially higher overall yields, particularly for the preparation of analogs with varied substitution patterns.
Optimization Strategies for Improved Synthesis
Reaction Condition Optimization
The optimization of reaction conditions plays a critical role in improving the efficiency and stereoselectivity of the synthesis. Key parameters that influence the outcome include:
Table 2. Impact of Reaction Parameters on the Synthesis of this compound
The data indicates that temperature and solvent selection have the most profound impact on both yield and stereoselectivity. For instance, maintaining the reaction temperature between 25 and 30°C during key transformations has been shown to significantly improve stereochemical outcomes.
Catalyst and Reagent Selection
The choice of catalysts and reagents significantly influences reaction efficiency and selectivity. For metal-mediated transformations, copper complexes have demonstrated particular utility. For instance, copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂) has been successfully employed in the preparation of related spirocyclic compounds.
For reductive transformations, the selection of reducing agents is crucial. While lithium aluminum hydride is commonly employed, sodium borohydride in conjunction with specific additives can offer improved selectivity for certain substrates.
Purification and Characterization
Purification Strategies
The purification of this compound and its synthetic intermediates typically involves a combination of the following techniques:
- Column chromatography on silica gel, often using methanol-dichloromethane mixtures as eluents
- Recrystallization from appropriate solvent systems, such as acetone-ether mixtures
- Conversion to crystalline salts (e.g., hydrochloride, maleate) for purification, followed by free base liberation
- Preparative HPLC for final purification and resolution of enantiomers when necessary
A specific example from related chemistry involves the concentration of the organic phase under vacuum at 40-45°C to a reduced volume, followed by the addition of heptane to induce crystallization.
Analytical Characterization
Comprehensive characterization of this compound typically involves:
Table 3. Analytical Techniques for Characterization of this compound
| Technique | Key Information Obtained | Characteristic Data |
|---|---|---|
| ¹H NMR | Proton environments and coupling patterns | Characteristic signals for indene and piperidine rings |
| ¹³C NMR | Carbon environments | Diagnostic spirocyclic carbon signal (~60-65 ppm) |
| IR Spectroscopy | Functional group identification | NH stretching (~3300-3400 cm⁻¹) |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion and fragmentation pattern |
| Optical Rotation | Confirmation of optical activity | [α]D value for the (1S) enantiomer |
| X-ray Crystallography | Absolute configuration determination | Confirmation of (1S) stereochemistry |
| Chiral HPLC | Enantiomeric purity assessment | Enantiomeric excess determination |
The combination of these analytical techniques provides comprehensive characterization of the target compound and confirmation of its structural and stereochemical integrity.
Chemical Reactions Analysis
Types of Reactions
(1S)-spiro[1,3-dihydroindene-2,4’-piperidine]-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonates are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
(1S)-spiro[1,3-dihydroindene-2,4’-piperidine]-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S)-spiro[1,3-dihydroindene-2,4’-piperidine]-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Spirocyclic Scaffolds
Decahydroisoquinoline Derivatives
This highlights the critical role of the dihydroindene moiety in binding to OX1R .
Spiro-Oxane Analogues
Replacing the piperidine ring with oxane (e.g., 1,3-dihydrospiro[indene-2,4'-oxane]-3-amine hydrochloride, CAS: 1803594-66-2) alters the heteroatom from nitrogen to oxygen, reducing basicity. The molecular weight (239.74 vs.
Cyclopentane-Spiro Systems
Spiro[1,3-dihydroindene-2,1'-cyclopentane]-1-amine hydrochloride (CAS: 5206) replaces the piperidine with a cyclopentane ring. The smaller ring size reduces nitrogen-containing pharmacophores, likely diminishing interactions with neurotransmitter receptors .
Functional Group Modifications
Trifluoromethylpyridinyl Derivatives
The compound (1S)-1'-[5-[2-(trifluoromethyl)pyridin-3-yl]sulfanyl-3H-imidazo[4,5-b]pyrazin-2-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine (PubChem CID: 119031691) introduces a trifluoromethylpyridinyl group and imidazopyrazine. This increases molecular weight (497.54 vs.
Acylated and Brominated Derivatives
Acylation of spiro-piperidine-quinoline hybrids (e.g., 1-acyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines]) yields stable amides with high purity (95–98%). However, brominated derivatives (e.g., 8,8-dibromo compounds) show reduced synthetic yields (42–51%) compared to the target compound’s optimized routes .
Pharmacological and Physicochemical Properties
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight | Key Structural Feature | Biological Activity | Purity | Storage |
|---|---|---|---|---|---|---|
| (1S)-Spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine diHCl | C13H20Cl2N2 | 275.22 | Piperidine + dihydroindene | OX1R antagonist | ≥97% | 2–8°C |
| 1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine HCl | C13H18ClNO | 239.74 | Oxane + dihydroindene | Not reported | N/A | Room temperature |
| Spiro[1,3-dihydroindene-2,1'-cyclopentane]-1-amine HCl | C14H18ClN | 235.75 | Cyclopentane + dihydroindene | Not reported | N/A | N/A |
| Trifluoromethylpyridinyl derivative | C24H22F3N7S | 497.54 | Imidazopyrazine + trifluoromethyl | Undisclosed (likely CNS-targeted) | N/A | N/A |
Biological Activity
(1S)-spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine is a spirocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.
- CAS Number : 2306254-22-6
- Molecular Weight : 202.301 g/mol
- Molecular Formula : C15H18N
- InChI Key : ONOKMILZEVKNEA-GFCCVEGCSA-N
Synthesis
The synthesis of this compound typically involves cyclization reactions between indene derivatives and piperidine derivatives. Catalysts such as Lewis acids may be employed to promote the formation of the spirocyclic structure. The reaction conditions can be optimized for yield and purity, making it suitable for both laboratory and industrial applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These interactions can modulate several biological pathways:
- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function.
- Enzyme Modulation : It has shown potential in modulating enzyme activities that are crucial for various metabolic processes.
Pharmacological Applications
Research indicates that this compound has several promising pharmacological applications:
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
- Anti-inflammatory Activity : The compound has been investigated for its anti-inflammatory effects, which could be relevant in conditions such as arthritis.
- Anticancer Potential : Initial findings indicate that this compound may inhibit cancer cell proliferation in vitro, suggesting a role in cancer therapy.
Research Findings
Recent studies have explored the structure-activity relationship (SAR) of this compound to identify its efficacy against specific biological targets. The following table summarizes key findings from recent research:
Case Study 1: Neuroprotective Effects
A study involving animal models demonstrated that administration of this compound resulted in reduced neuronal damage following induced oxidative stress. The results suggest potential use in neurodegenerative disease management.
Case Study 2: Anti-inflammatory Activity
In vitro experiments showed that this compound effectively decreased the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
Case Study 3: Anticancer Activity
Research conducted on various cancer cell lines revealed that this compound inhibited cell growth through apoptosis induction. Further studies are needed to elucidate the specific pathways involved.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (1S)-spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization to form the spirocyclic core. For example, precursors like indene derivatives and functionalized piperidines are coupled under catalytic conditions. Palladium-catalyzed cross-coupling or acid-mediated cyclization may optimize yield and stereochemical purity . Key steps include controlling reaction temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF or toluene) to minimize byproducts.
Q. How is the compound characterized structurally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical. The spirocyclic structure is confirmed via distinct coupling patterns in NMR, such as splitting from the chiral spiro center. X-ray crystallography may resolve stereochemistry if crystalline derivatives are obtainable .
Q. What are the primary reactivity trends observed in this spirocyclic amine?
- Methodological Answer : The amine group participates in nucleophilic substitutions (e.g., alkylation, acylation), while the spiro junction introduces steric hindrance, directing regioselectivity. For example, reactions with electrophiles favor the less hindered piperidine nitrogen over the indene moiety .
Advanced Research Questions
Q. How does stereochemistry at the spiro center influence biological or catalytic activity?
- Methodological Answer : Enantiomeric purity is critical for receptor binding. Computational docking studies (e.g., using AutoDock Vina) paired with in vitro assays reveal that the (1S)-configuration enhances affinity for targets like σ₁ receptors compared to (1R)-isomers. Stereochemical inversion reduces binding by >50% in some cases .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols using:
- Positive controls (e.g., known σ₁ ligands).
- Solvent normalization (e.g., DMSO concentration ≤0.1%).
- Dose-response curves to quantify EC₅₀/IC₅₀ variability .
Q. How can computational modeling predict metabolic stability of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates oxidation potentials at the spiro carbon or amine group. Molecular dynamics (MD) simulations predict cytochrome P450 interactions, identifying vulnerable sites for metabolic modification (e.g., N-methylation to block oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
